![molecular formula C14H14FN3O3 B2725869 1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097895-52-6](/img/structure/B2725869.png)
1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with two carbonyl groups and one nitrogen atom . This compound also contains a 3-fluoropyridine-4-carbonyl group and an azetidin-3-yl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine-2,5-dione ring, a 3-fluoropyridine-4-carbonyl group, and an azetidin-3-yl group . The presence of these groups contributes to the three-dimensional structure of the molecule, which can influence its biological activity.Aplicaciones Científicas De Investigación
PET Imaging Ligands
The azetidine derivative A-85380 and its fluoro derivative F-A-85380 have been studied for their binding properties to nicotinic acetylcholine receptors, with potential applications in positron emission tomography (PET) imaging of central nicotinic receptors. These compounds showed promising properties for PET imaging, allowing for the visualization of receptor distribution in the brain, and were developed as radioligands for imaging studies (Doll et al., 1999).
Chemical Synthesis and Medicinal Chemistry
Research has focused on the synthesis of derivatives with potential biochemical activity. For example, derivatives have been synthesized with potential urease inhibitory activity, which could have implications for treatments requiring the modulation of urease (Rauf et al., 2010). Similarly, a new fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins has been developed, indicating its utility in bioconjugate chemistry and the development of radiopharmaceuticals (de Bruin et al., 2005).
Synthetic Building Blocks
Compounds with the azetidine and pyrrolidine backbone have been used as building blocks in the synthesis of carbapenem nuclei, a class of β-lactam antibiotics, demonstrating the utility of these compounds in generating pharmacologically relevant molecules (Katagiri et al., 1985).
Molecular Modeling and Computational Chemistry
The compound 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione has been the subject of computational studies to understand its equilibrium geometry, vibrational spectra, and electronic structure, highlighting its significance in the field of antioxidant activity and the broader implications for understanding molecular interactions and properties (Boobalan et al., 2014).
Direcciones Futuras
The compound “1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” and similar compounds could be further explored for their potential biological activities. The pyrrolidine-2,5-dione scaffold, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .
Propiedades
IUPAC Name |
1-[[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-5-16-4-3-10(11)14(21)17-6-9(7-17)8-18-12(19)1-2-13(18)20/h3-5,9H,1-2,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULWFYWBKMZSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

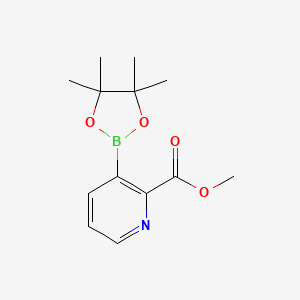
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2725788.png)
![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2725789.png)
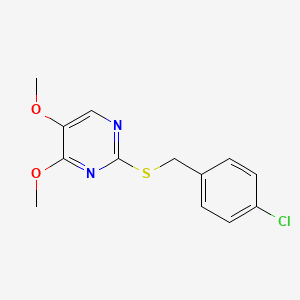
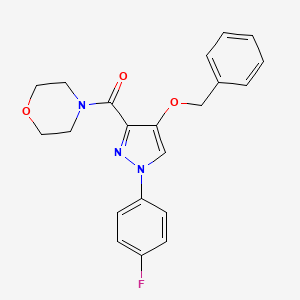
![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2725792.png)
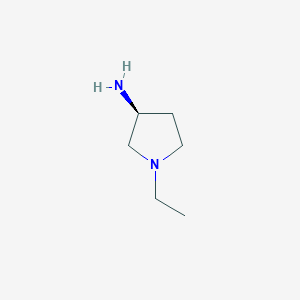

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2725799.png)
![3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B2725804.png)
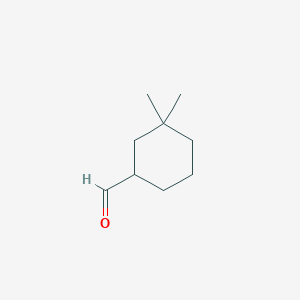
![ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2725807.png)
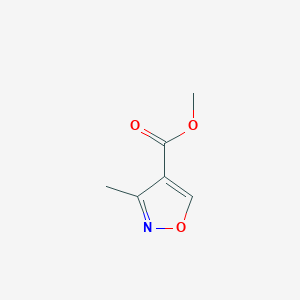
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2725809.png)